Hyrtiosulawesine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

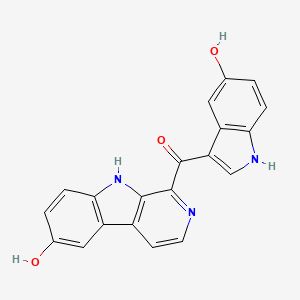

Hyrtiosulawesine : is a β-carboline alkaloid isolated from Indonesian specimens of the marine sponges Hyrtios erectus and Hyrtios reticulatus . This compound has garnered significant interest due to its unique structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The first total synthesis of this compound was reported using an efficient and convenient synthetic strategy . The synthesis involves the O-demethylation of a derivative in pyridine hydrochloride . This method is not only efficient but also widely applicable to the synthesis of other β-carboline compounds.

Industrial Production Methods: The use of mild reaction conditions and readily accessible substrates makes the synthesis of this compound feasible on a larger scale .

Chemical Reactions Analysis

Types of Reactions: this compound undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in these reactions include pyridine hydrochloride for O-demethylation . The reaction conditions are typically mild, making the synthesis process efficient and convenient.

Major Products: The major products formed from these reactions include this compound itself and its derivatives, which can be further modified to explore their biological activities .

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a model compound for the synthesis of other β-carboline alkaloids .

Biology: In biological research, this compound has shown antiphospholipase A2 activity, making it a potential candidate for studying enzyme inhibition .

Medicine: this compound exhibits moderate xanthine oxidase inhibitory activity, suggesting its potential use in antidiabetic treatments . It also shows anti-inflammatory properties in LPS-stimulated RAW 264.7 cells .

Industry: The unique structure and biological activities of this compound make it a valuable compound for the development of new pharmaceuticals and other industrial applications .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it exhibits xanthine oxidase inhibitory activity, which is crucial for its potential antidiabetic effects . Additionally, its antiphospholipase A2 activity suggests a role in enzyme inhibition, which could be explored further for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds: this compound is structurally related to other β-carboline alkaloids such as hyrtiosin B, alocasin A, and pityriacitrin . These compounds share similar biological activities and structural features.

Uniqueness: What sets this compound apart is its specific combination of biological activities, including antiphospholipase A2 and xanthine oxidase inhibition . This makes it a unique candidate for further research and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The first total synthesis of hyrtiosulawesine was reported using an efficient and convenient synthetic strategy . The synthesis involves the O-demethylation of a derivative in pyridine hydrochloride . This method is not only efficient but also widely applicable to the synthesis of other β-carboline compounds.

Industrial Production Methods: The use of mild reaction conditions and readily accessible substrates makes the synthesis of this compound feasible on a larger scale .

Analyse Des Réactions Chimiques

Types of Reactions: Hyrtiosulawesine undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in these reactions include pyridine hydrochloride for O-demethylation . The reaction conditions are typically mild, making the synthesis process efficient and convenient.

Major Products: The major products formed from these reactions include this compound itself and its derivatives, which can be further modified to explore their biological activities .

Applications De Recherche Scientifique

Structural Characteristics

Hyrtiosulawesine features a unique azepino-indole structure, which contributes to its biological activity. The compound belongs to the β-carboline class of alkaloids, known for their complex heterocyclic frameworks that are often associated with significant pharmacological effects.

Biological Activities

-

Antiphospholipase Activity :

- This compound has been shown to inhibit phospholipase A2, an enzyme implicated in various inflammatory processes. In a fluorometric assay, it exhibited an IC50 value of 14 µM against Crotalus adamanteus venom phospholipase A2 . This activity suggests potential applications in treating inflammatory diseases.

-

Antitumor Properties :

- Research indicates that derivatives of this compound demonstrate cytotoxic effects against several cancer cell lines, including breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116). For example, in vitro studies revealed variable growth inhibition with GI50 values ranging from 25 µM to 90 µM across different derivatives .

-

Antimalarial Potential :

- Molecular docking studies have highlighted the potential of this compound derivatives as antimalarial agents targeting the lactate dehydrogenase enzyme in Plasmodium falciparum. These studies suggest favorable drug-likeness properties adhering to Lipinski's Rule of Five, indicating good bioavailability .

Synthetic Approaches

The total synthesis of this compound and its derivatives has been a focus of research due to the compound's complex structure. Various synthetic methodologies have been employed:

- Pictet-Spengler Reaction : This reaction is crucial for constructing the β-carboline framework present in this compound. It involves the condensation of tryptamine with aldehydes under acidic conditions, leading to the formation of indole derivatives .

- Oxidative Dehydrogenation : Following initial synthesis steps, oxidative dehydrogenation reactions are utilized to achieve the desired aromatic structures characteristic of alkaloids like this compound .

Case Study 1: Antitumor Activity

A study investigating the cytotoxic effects of this compound derivatives demonstrated significant activity against various cancer cell lines. The findings indicated that modifications to the indole structure could enhance cytotoxicity, suggesting avenues for developing more effective anticancer agents.

| Compound Derivative | Cell Line | GI50 (µM) |

|---|---|---|

| This compound A | MCF-7 | 25 |

| This compound B | HCT-116 | 90 |

| This compound C | HepG2 | 42 |

Case Study 2: Antiphospholipase Activity

In another study focusing on anti-inflammatory properties, this compound was evaluated for its ability to inhibit phospholipase A2. The results indicated a moderate inhibition profile, positioning it as a candidate for further development in inflammatory disease treatments.

| Assay Type | IC50 (µM) |

|---|---|

| Phospholipase A2 Inhibition | 14 |

Mécanisme D'action

The mechanism of action of hyrtiosulawesine involves its interaction with specific molecular targets and pathways. For instance, it exhibits xanthine oxidase inhibitory activity, which is crucial for its potential antidiabetic effects . Additionally, its antiphospholipase A2 activity suggests a role in enzyme inhibition, which could be explored further for therapeutic applications .

Comparaison Avec Des Composés Similaires

Similar Compounds: Hyrtiosulawesine is structurally related to other β-carboline alkaloids such as hyrtiosin B, alocasin A, and pityriacitrin . These compounds share similar biological activities and structural features.

Uniqueness: What sets this compound apart is its specific combination of biological activities, including antiphospholipase A2 and xanthine oxidase inhibition . This makes it a unique candidate for further research and potential therapeutic applications.

Propriétés

Formule moléculaire |

C20H13N3O3 |

|---|---|

Poids moléculaire |

343.3 g/mol |

Nom IUPAC |

(5-hydroxy-1H-indol-3-yl)-(6-hydroxy-9H-pyrido[3,4-b]indol-1-yl)methanone |

InChI |

InChI=1S/C20H13N3O3/c24-10-1-3-16-14(8-10)15(9-22-16)20(26)19-18-12(5-6-21-19)13-7-11(25)2-4-17(13)23-18/h1-9,22-25H |

Clé InChI |

OATSYJQLKPRTBO-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1O)C(=CN2)C(=O)C3=NC=CC4=C3NC5=C4C=C(C=C5)O |

SMILES canonique |

C1=CC2=C(C=C1O)C(=CN2)C(=O)C3=NC=CC4=C3NC5=C4C=C(C=C5)O |

Synonymes |

hyrtiosulawesine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.